
4-Bromobenzenesulfonamide
Overview
Description
4-Bromobenzenesulfonamide is an organic compound with the molecular formula C6H6BrNO2S. It is a derivative of benzenesulfonamide, where a bromine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical reactions and its role as a reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azidobenzenesulfonamide .
Scientific Research Applications
Scientific Research Applications
4-Bromobenzenesulfonamide has diverse applications across several domains:
Chemistry
- Reagent in Organic Synthesis : It serves as a reagent for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo electrophilic substitution reactions makes it valuable in creating complex molecules .
- Catalyst Development : The compound is utilized in the development of catalysts for organic reactions, enhancing reaction efficiency and selectivity.
Biology
- Enzyme Inhibition : Research has shown that this compound acts as an inhibitor of carbonic anhydrase IX, which is overexpressed in many solid tumors. This inhibition can lead to reduced tumor growth, making it a candidate for cancer therapy .
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate its potency:
Pathogen MIC (mg/mL) Escherichia coli 6.72 Staphylococcus aureus 6.63 Pseudomonas aeruginosa 6.67 Candida albicans 6.63
Medicine
- Drug Development : Ongoing research explores the potential of this compound as a therapeutic agent due to its ability to inhibit specific enzymes involved in disease pathways . This includes its role as a competitive antagonist of p-aminobenzoic acid (PABA), which is crucial for folic acid synthesis in bacteria.
- Anticancer Research : Studies have indicated that this compound can induce apoptosis in cancer cells, particularly breast cancer lines like MDA-MB-231:
Cell Line IC₅₀ (μM) Apoptosis Induction (%) MDA-MB-231 10.93 22.04 MCF-7 15.00 18.50
Antimicrobial Efficacy
A study evaluating multiple benzenesulfonamides demonstrated that this compound exhibited strong activity against a range of bacterial pathogens, highlighting its potential as a broad-spectrum antimicrobial agent .
Cancer Research
In vitro studies have shown that this compound significantly inhibits the growth of breast cancer cells while sparing normal cells, indicating selective toxicity which is crucial for therapeutic applications .
Enzyme Inhibition Studies
Kinetic studies revealed that this compound has a competitive inhibition profile against carbonic anhydrase IX, with an IC₅₀ value suggesting potent inhibitory action correlating with its anticancer properties .
Mechanism of Action
The mechanism by which 4-bromobenzenesulfonamide exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
- 4-Methoxybenzenesulfonamide
- 4-Trifluoromethylbenzenesulfonamide
- 4-Cyanobenzenesulfonamide
Comparison: 4-Bromobenzenesulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. For example, the bromine atom can participate in specific substitution reactions that other substituents may not undergo. Additionally, the compound’s biological activity may differ based on the nature of the substituent on the benzene ring .
Biological Activity
Introduction
4-Bromobenzenesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties. The findings are supported by various studies, including case studies and research data.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom attached to a benzene ring, which enhances its biological activity. The general structure can be represented as follows:
The presence of the sulfonamide group (-SO₂NH₂) is crucial for its pharmacological properties.
Antibacterial Activity
This compound exhibits significant antibacterial properties. Studies have shown that it effectively inhibits bacterial growth, particularly against strains such as Staphylococcus aureus and Klebsiella pneumoniae. In one study, compounds derived from this compound demonstrated an inhibition rate of 80.69% against S. aureus at a concentration of 50 µg/mL .
Table 1: Antibacterial Activity Data
Compound | Target Bacteria | Inhibition (%) | Concentration (µg/mL) |
---|---|---|---|
This compound | S. aureus | 80.69 | 50 |
K. pneumoniae | 79.46 | 50 | |
Control | Positive Control (CIP) | 99.2 | - |
Antifungal Activity
The compound also shows antifungal properties. Research indicates that it can inhibit various fungal strains, contributing to its potential use in treating fungal infections .
Antitumor Activity
This compound has been investigated for its anticancer effects, particularly in inducing apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). The compound was found to significantly increase the percentage of annexin V-FITC-positive apoptotic cells by approximately 22-fold compared to control groups .
Table 2: Antitumor Activity Data
Cell Line | Apoptosis Induction (%) | Control (%) |
---|---|---|
MDA-MB-231 | 22.04 | 0.18 |
Anti-inflammatory Activity
In addition to its antibacterial and anticancer activities, this compound exhibits anti-inflammatory effects. It has been shown to reduce inflammation markers in various models, suggesting its potential application in treating inflammatory diseases .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to inhibit specific enzymes and pathways:
- Carbonic Anhydrase Inhibition : Some derivatives have shown selective inhibition of carbonic anhydrase IX (CA IX), an enzyme associated with tumor growth and metastasis .
- Cystine Transporter Interaction : The compound may affect cystine transport mechanisms, which are crucial for maintaining cellular redox balance and could enhance the efficacy of chemotherapy agents like cisplatin .
Study on Cancer Cell Lines
In a study evaluating the effects of various benzenesulfonamides on cancer cell lines, this compound was highlighted for its ability to induce apoptosis effectively and inhibit cell proliferation in MDA-MB-231 cells . The study emphasized the compound's potential as a therapeutic agent in breast cancer treatment.
Toxicity Assessment
Toxicity studies have indicated that while this compound shows promising therapeutic effects, it also requires careful evaluation regarding safety profiles. Acute toxicity studies in animal models reported indeterminable LD50 values, indicating a need for further research into its safety .
Q & A
Basic Research Questions
Q. How can the solubility of 4-Bromobenzenesulfonamide in aqueous solutions be experimentally determined for formulation studies?
Methodological Answer: Solubility can be quantified using gravimetric or spectrophotometric methods. For instance, prepare saturated solutions in buffered media (e.g., pH 7.4 PBS) at controlled temperatures (e.g., 15°C). After equilibration, filter the solution and measure the dissolved compound via UV-Vis spectroscopy at λmax or by gravimetric analysis after solvent evaporation. Reference solubility data at 15°C: 0.9916 g/L (4.2 × 10⁻³ mol/L) .
Q. What are the standard protocols for synthesizing this compound from sulfonyl chloride precursors?
Methodological Answer: React 4-bromobenzenesulfonyl chloride with excess aqueous ammonia (25–30%) under reflux (60–70°C) for 4–6 hours. Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane 1:3). Isolate the product by acidification to pH 2–3 with HCl, followed by filtration and recrystallization from ethanol/water (1:1). Yield optimization requires careful control of ammonia concentration and reaction time .
Q. Which purification techniques are most effective for isolating this compound after synthesis?
Methodological Answer: Recrystallization using ethanol/water (1:1 v/v) is effective due to the compound’s moderate solubility in polar solvents. For impurities like unreacted sulfonyl chloride, column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) may be employed. Purity can be verified via HPLC (C18 column, acetonitrile/water 60:40) or melting point analysis (literature MP: ~120–122°C) .
Advanced Research Questions
Q. How can structural contradictions in this compound derivatives be resolved using advanced analytical techniques?
Methodological Answer: For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation, as demonstrated for 2-(4-Bromobenzenesulfonamido)acetic acid (space group P-1, R factor = 0.058) . For non-crystalline compounds, use high-resolution NMR (e.g., ¹H/¹³C, 2D-COSY) and mass spectrometry (HRMS-ESI). Discrepancies in substituent positioning can be resolved via NOESY or HSQC experiments .
Q. What strategies can address inconsistencies in reported biological activities of this compound derivatives?
Methodological Answer: Apply systematic review methodologies (PRISMA guidelines) to collate and critically appraise existing data . For mechanistic contradictions, use in vitro enzyme inhibition assays (e.g., serine proteases) under standardized conditions (pH, temperature). QSAR modeling can correlate structural features (e.g., Hammett σ values of substituents) with activity trends .
Q. How can this compound be integrated into protease inhibition studies?
Methodological Answer: Design competitive inhibition assays using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC for trypsin-like proteases). Pre-incubate the enzyme with this compound derivatives (0.1–10 µM) and measure residual activity via fluorescence kinetics (λex/λem = 380/460 nm). IC₅₀ values can be calculated using nonlinear regression. Structural analogs (e.g., 4-(4-Acetamidophenyl)benzenesulfonyl fluoride) provide comparative insights into binding modes .
Q. What computational methods validate the docking interactions of this compound with biological targets?
Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., carbonic anhydrase II, PDB: 3KS3). Optimize ligand geometries via DFT (B3LYP/6-31G*). Validate binding poses with MD simulations (GROMACS, 50 ns) and analyze hydrogen bonding (e.g., sulfonamide NH with Thr199) and hydrophobic interactions .
Key Considerations for Experimental Design
Properties
IUPAC Name |
4-bromobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYQHICBPYRHQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220373 | |
Record name | 4-Bromobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701-34-8 | |
Record name | 4-Bromobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromobenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromobenzenesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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